2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Medicinal Chemistry Drug Design Pharmacokinetics

2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352496-47-9, PubChem CID is a heterocyclic small molecule (MW 233.31 g/mol, formula C₁₃H₁₉N₃O) that combines a pyridine ring bearing a 2-propylamino substituent with an N-formylpyrrolidine moiety linked at the pyridine 3-position. The compound contains one hydrogen bond donor, three hydrogen bond acceptors, four rotatable bonds, a topological polar surface area (tPSA) of 45.2 Ų, and a computed XLogP3-AA of 1.9.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B11811599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCCNC1=C(C=CC=N1)C2CCCN2C=O
InChIInChI=1S/C13H19N3O/c1-2-7-14-13-11(5-3-8-15-13)12-6-4-9-16(12)10-17/h3,5,8,10,12H,2,4,6-7,9H2,1H3,(H,14,15)
InChIKeyIANANTPORNXCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352496-47-9): Structural Context and Procurement Baseline


2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352496-47-9, PubChem CID 102540060) is a heterocyclic small molecule (MW 233.31 g/mol, formula C₁₃H₁₉N₃O) that combines a pyridine ring bearing a 2-propylamino substituent with an N-formylpyrrolidine moiety linked at the pyridine 3-position [1]. The compound contains one hydrogen bond donor, three hydrogen bond acceptors, four rotatable bonds, a topological polar surface area (tPSA) of 45.2 Ų, and a computed XLogP3-AA of 1.9 [1]. It belongs to the pyrrolidinylpyridine structural class and is commercially available from multiple vendors at ≥97% purity for research use . Critically, no published biological activity data (IC₅₀, Kᵢ, EC₅₀) or peer-reviewed SAR studies were identified for this specific compound in publicly searchable databases as of the search date.

Why Generic Substitution Fails for 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde: Ring Size, Chain Length, and the Cost of Assumption


Within this chemical series, seemingly minor structural perturbations produce quantifiable changes in key physicochemical parameters that directly influence pharmacokinetic behavior and target engagement potential [1]. Replacing the five-membered pyrrolidine with six-membered piperidine increases MW by 14 g/mol and elevates XLogP from 1.9 to 2.3 [1][2]. Truncating the N-propyl chain to N-methyl reduces XLogP by 0.9 log units (1.9 → 1.0) and MW by 28 g/mol [1][3]. Branching the propyl to isobutyl increases XLogP to 2.3 and adds steric bulk near the hydrogen bond donor [1][4]. Removing the 2-alkylamino substituent entirely—yielding N-formylnornicotine—eliminates the sole hydrogen bond donor and collapses tPSA from 45.2 to 33.2 Ų [1][5]. These are not interchangeable scaffolds; each modification alters the lipophilicity-hydrogen bonding balance in a direction that would predictably shift membrane permeability, solubility, and off-target promiscuity risk. The evidence below quantifies these distinctions.

Quantitative Differentiation Evidence for 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde Versus Closest Structural Analogs


Pyrrolidine vs. Piperidine Ring: Lipophilicity and Molecular Weight Advantage

The target compound incorporates a five-membered pyrrolidine ring, whereas the direct six-membered piperidine analog (CAS 1352506-64-9) is the closest purchasable comparator differing only in ring size. Computed XLogP3-AA for the target is 1.9 vs. 2.3 for the piperidine analog, a difference of +0.4 log units [1][2]. Molecular weight is 233.31 vs. 247.34 g/mol, a reduction of 14 g/mol (6.0% lower) [1][2]. tPSA is identical at 45.2 Ų for both compounds [1][2]. These data suggest the pyrrolidine scaffold may offer moderately improved aqueous solubility and reduced non-specific lipophilic protein binding relative to the piperidine counterpart, without sacrificing polar surface area-dependent properties such as hydrogen bonding capacity [1][2].

Medicinal Chemistry Drug Design Pharmacokinetics

N-Propyl vs. N-Methyl Alkyl Chain: Balanced Lipophilicity at the Hydrogen Bond Donor

Within the pyrrolidine-1-carbaldehyde series, variation of the 2-alkylamino substituent on the pyridine ring yields a systematic lipophilicity gradient. The target propylamino compound (XLogP = 1.9) sits at an intermediate position between the methylamino analog (XLogP = 1.0, CAS 1352505-77-1) and the isobutylamino analog (XLogP = 2.3, CAS 1352509-14-8) [1][2][3]. Rotatable bond count is 4 (target) vs. 2 (methylamino) vs. 4 (isobutylamino) [1][2][3]. All three share identical HBD (1), HBA (3), and tPSA (45.2 Ų) values [1][2][3]. The propyl chain thus provides an additional 0.9 log units of lipophilicity beyond methyl while maintaining 0.4 log units lower lipophilicity than isobutyl, alongside greater conformational flexibility than methyl (4 vs. 2 rotatable bonds) [1][2][3].

Structure-Activity Relationship Lead Optimization Physicochemical Properties

Presence of the 2-Propylamino Hydrogen Bond Donor vs. N-Formylnornicotine (Des-Amino Analog)

Removal of the 2-alkylamino substituent yields N-formylnornicotine (CAS 3000-81-5), a tobacco alkaloid metabolite with a substantially altered physicochemical profile. The target compound possesses one hydrogen bond donor (HBD = 1) contributed by the propylamino NH, while N-formylnornicotine has zero hydrogen bond donors (HBD = 0) [1][2]. tPSA increases from 33.2 Ų (N-formylnornicotine) to 45.2 Ų (target), a gain of 12.0 Ų (+36.1%) [1][2]. XLogP increases from 0.7 to 1.9 (+1.2 log units), and MW increases from 176.21 to 233.31 g/mol [1][2]. The propylamino group thus fundamentally alters the hydrogen bonding capacity, polarity, and lipophilicity of the scaffold.

Hydrogen Bonding Target Engagement Drug-Receptor Interaction

N-Propyl vs. N-Isobutyl: Reduced Steric Bulk at the Hydrogen Bond Donor with Equivalent tPSA

The isobutylamino analog (CAS 1352509-14-8) shares identical tPSA (45.2 Ų), HBD (1), HBA (3), and rotatable bond count (4) with the target compound, but its branched alkyl chain increases molecular complexity (complexity score 270 vs. 247) and XLogP (2.3 vs. 1.9) while maintaining identical MW (247.34 g/mol) [1][2]. The unbranched n-propyl chain of the target compound presents a linear, less sterically demanding geometry adjacent to the hydrogen bond donor nitrogen, which may be advantageous for accessing narrow or shape-constrained binding pockets where isobutyl branching causes steric clashes [1][2].

Steric Effects Ligand Efficiency Binding Pocket Compatibility

N-Formylpyrrolidine vs. N-Boc-Protected Pyrrolidine: Aldehyde Reactivity and Synthetic Utility

The N-formyl group (pyrrolidine-1-carbaldehyde) distinguishes the target compound from the Boc-protected analog tert-butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352486-40-8) [1][2]. The formyl group is a reactive aldehyde that can participate in reductive amination, Grignard addition, aldol condensation, and hydrazone/oxime formation, whereas the Boc group is an inert protecting group requiring deprotection before further functionalization [2]. MW is 233.31 (target) vs. 305.42 (Boc analog), a reduction of 72.11 g/mol (23.6% lower) [1][2]. This difference is critical for fragment-based screening where MW <250 is often a library inclusion criterion [1][2].

Synthetic Chemistry Fragment-Based Drug Discovery Chemical Biology

Recommended Application Scenarios for 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Sub-250 Da Aldehyde-Containing Scaffold

At MW 233.31 and with a reactive N-formyl group, this compound satisfies the Rule of Three (MW ≤300, cLogP ≤3, HBD ≤3, HBA ≤3) used for fragment library inclusion [1]. Its XLogP of 1.9 and single HBD make it distinct from both the more lipophilic isobutyl analog (XLogP 2.3) and the HBD-deficient N-formylnornicotine (HBD 0) [1][2]. The aldehyde functionality enables direct elaboration via reductive amination or hydrazone formation without a deprotection step, a practical advantage over Boc-protected analogs (MW 305.42) that require TFA or HCl treatment [3]. Procurement for fragment screening should prioritize lots with verified aldehyde integrity (¹H NMR aldehyde proton at ~8.0–8.2 ppm).

Kinase or GPCR Lead Optimization: N-Propylamino-2-aminopyridine Pharmacophore Exploration

2-Aminopyridine is a privileged hinge-binding motif in kinase inhibitor design. The target compound's 2-propylamino substituent provides a hydrogen bond donor (HBD = 1) with XLogP 1.9—placing it in the favorable lipophilicity range for oral drug candidates (recommended cLogP 1–3) [1]. Compared to the methylamino analog (XLogP 1.0), the propyl chain offers higher predicted membrane permeability while remaining less lipophilic than the isobutyl variant (XLogP 2.3) [1][2]. The pyrrolidine ring's five-membered geometry constrains the vector of the pyridine substituent differently than the six-membered piperidine analog (ΔXLogP +0.4 for piperidine), which may affect binding pose geometry as evidenced by class-level ring-size SAR precedent in medicinal chemistry [3].

Chemical Biology Probe Development: HBD-Dependent Target Engagement with Defined Lipophilicity

For targets where hydrogen bond donation is mechanistically required (e.g., kinase hinge binding, protease oxyanion hole interactions), the single propylamino NH donor is essential. The des-amino analog N-formylnornicotine (HBD = 0) cannot satisfy this requirement, making the target compound uniquely suited among commercially available close analogs [1]. The propyl chain's linear geometry avoids steric clashes that may occur with the branched isobutylamino analog (complexity score 270 vs. 247) while providing 0.9 log units greater lipophilicity than the methylamino analog for improved cell permeability [1][2]. When selecting a probe candidate, verify batch-to-batch aldehyde content (>95% by qNMR) to ensure reproducible conjugation chemistry.

Synthetic Intermediate for Diverse Chemical Library Generation

The N-formylpyrrolidine aldehyde serves as a versatile diversification point. Compared to the corresponding piperidine analog (MW 247.34), the target compound's lower MW (233.31) and lower XLogP (1.9 vs. 2.3) yield final products with more favorable physicochemical profiles after one-step transformations [1][2]. The aldehyde can undergo reductive amination with amine libraries, Grignard additions to generate secondary alcohols, or Wittig reactions for olefination—all without a Boc-deprotection sequence required by the corresponding tert-butyl carbamate analog [3]. Procurement from vendors specifying ≥97% purity (HPLC) and providing COA documentation is recommended for reproducible library synthesis.

Quote Request

Request a Quote for 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.